N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034525-30-7
VCID: VC4756368
InChI: InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Molecular Formula: C18H26N2O5S2
Molecular Weight: 414.54

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

CAS No.: 2034525-30-7

Cat. No.: VC4756368

Molecular Formula: C18H26N2O5S2

Molecular Weight: 414.54

* For research use only. Not for human or veterinary use.

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide - 2034525-30-7

Specification

CAS No. 2034525-30-7
Molecular Formula C18H26N2O5S2
Molecular Weight 414.54
IUPAC Name N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-methylsulfonylphenyl)propanamide
Standard InChI InChI=1S/C18H26N2O5S2/c1-26(22,23)17-8-3-13(4-9-17)5-10-18(21)19-14-11-15-6-7-16(12-14)20(15)27(2,24)25/h3-4,8-9,14-16H,5-7,10-12H2,1-2H3,(H,19,21)
Standard InChI Key XVJHUWKYNMRKFE-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H24N2O4S2

  • Molecular Weight: 372.50 g/mol

Structural Features

The compound consists of:

  • An 8-azabicyclo[3.2.1]octane core, a rigid bicyclic structure often found in bioactive molecules.

  • Two methylsulfonyl groups attached to the bicyclic system and the phenyl ring, contributing to its polarity and potential bioactivity.

  • A propanamide linker connecting the bicyclic system to the phenyl ring.

General Synthesis Approach

The synthesis of this compound typically involves:

  • Formation of the azabicyclo[3.2.1]octane core: This can be achieved through cyclization reactions starting from tropinone derivatives.

  • Introduction of methylsulfonyl groups: Sulfonation reactions using methylsulfonyl chloride or similar reagents.

  • Amide bond formation: Coupling of the sulfonated bicyclic amine with a sulfonated phenylpropanoic acid derivative using activating agents like carbodiimides.

Challenges in Synthesis

  • Ensuring regioselectivity during sulfonation.

  • Avoiding overreaction or degradation of sensitive functional groups during amide coupling.

Pharmaceutical Research

Compounds with similar structures are often explored for:

  • Neurological activity: The azabicyclo[3.2.1]octane core is structurally related to tropane alkaloids, which interact with neurotransmitter systems.

  • Anti-inflammatory properties: Sulfonamides and related derivatives are known for their inhibitory effects on enzymes like COX-2.

Chemical Probes

The compound's rigid bicyclic structure and functional groups make it a candidate for:

  • Studying receptor-ligand interactions.

  • Developing structure-activity relationship (SAR) models for drug discovery.

Comparative Analysis

FeatureSimilar CompoundsN-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan...)
Core StructureTropane derivativesAzabicyclo[3.2.1]octane
Functional GroupsHydroxyl, carboxylic acidsMethylsulfonyl, amide
Potential ApplicationsStimulants, enzyme inhibitorsNeurological agents, anti-inflammatory

Future Directions

Further studies could focus on:

  • Biological testing: Screening for activity against neurological targets or inflammatory pathways.

  • Pharmacokinetics: Assessing solubility, stability, and bioavailability.

This comprehensive overview highlights the structural complexity and potential utility of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide in medicinal chemistry and beyond, warranting further exploration in both academic and industrial settings.

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